

Diethoxyethyl succinate chemical properties and structure

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Compound of Interest

Compound Name: Diethoxyethyl succinate

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An In-Depth Technical Guide to **Diethoxyethyl Succinate**: Properties, Synthesis, and Applications

Introduction

Diethoxyethyl succinate, systematically known as bis(2-ethoxyethyl) butanedioate, is a synthetic diester of significant interest in various scientific and industrial fields.[1][2] Formed from succinic acid and 2-ethoxyethanol, this compound uniquely merges the chemical functionalities of an ester and an ether, granting it versatile properties.[3] Its excellent solvency, emollient characteristics, and favorable safety profile have established it as a valuable component in cosmetics, personal care products, and pharmaceutical formulations.[1][3][4]

The incorporation of the 2-ethoxyethyl group imparts distinct solubility characteristics, allowing for compatibility with both hydrophobic and hydrophilic systems.[3] This makes it an effective agent for creating stable and aesthetically pleasing formulations. Furthermore, with the growing emphasis on sustainable chemistry, the potential to derive the succinic acid precursor from bio-based fermentation processes positions **diethoxyethyl succinate** as a compound of interest for developing more environmentally considerate products.[3]

This guide serves as a technical resource for researchers, chemists, and formulation scientists, providing a comprehensive overview of its chemical structure, properties, synthesis, analytical characterization, and key applications.

Chapter 1: Molecular Structure and Physicochemical Properties

The chemical identity and physical behavior of **diethoxyethyl succinate** are dictated by its molecular architecture. It is a symmetrical diester with two ethoxyethyl chains linked to a central succinate backbone.

Chemical Structure

The structure consists of a four-carbon dicarboxylic acid (succinic acid) core where both carboxylic acid groups are esterified with 2-ethoxyethanol.

Caption: Chemical structure of **Diethoxyethyl Succinate**.

Physicochemical Data

The key identifiers and properties of **diethoxyethyl succinate** are summarized below, providing essential information for its handling, formulation, and analysis.

Property	Value	Source(s)
IUPAC Name	Bis(2-ethoxyethyl) butanedioate	[1][5]
Synonyms	Bis(2-ethoxyethyl) succinate, Crodamol DES	[1][5]
CAS Number	26962-29-8	[1][3][5]
Molecular Formula	C ₁₂ H ₂₂ O ₆	[1][3][5]
Molecular Weight	262.30 g/mol	[1][3][5]
Appearance	Colorless liquid	[1][4][6]
Boiling Point	327.8 ± 22.0 °C (Predicted)	[3][4][7]
Density	1.064 ± 0.06 g/cm ³ (Predicted)	[1][4][7]
Solubility	Soluble in oils, alcohols, and water (approx. 6-8%)	[6][8]
SMILES	CCOCCOC(=O)CCC(=O)OCC OCC	[1]
InChIKey	SWQUTKGVXGTROS- UHFFFAOYSA-N	[3][5]

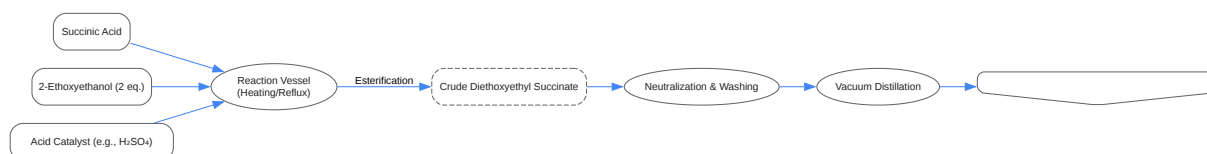
Chapter 2: Synthesis and Purification

The most common and industrially viable method for producing **diethoxyethyl succinate** is through the direct esterification of succinic acid with 2-ethoxyethanol.

Principle of Synthesis: Acid-Catalyzed Esterification

This reaction, a classic example of Fischer esterification, involves the reaction of a carboxylic acid (succinic acid) with an alcohol (2-ethoxyethanol) in the presence of an acid catalyst, typically sulfuric acid. The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the alcohol's hydroxyl group. A tetrahedral intermediate is formed,

which then eliminates a molecule of water to yield the final ester product.[3] Since succinic acid is a dicarboxylic acid, this process occurs at both ends of the molecule.



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Caption: General workflow for the synthesis of **Diethoxyethyl Succinate**.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative procedure for synthesizing **diethoxyethyl succinate**.

Materials:

- Succinic acid (1.0 mol)
- 2-Ethoxyethanol (2.2 mol)
- Concentrated sulfuric acid (0.05 mol)
- Toluene (as azeotropic agent)
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

- **Setup:** Equip a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.
- **Charging Reactants:** Add succinic acid, 2-ethoxyethanol, and toluene to the flask. A molar ratio of succinic acid to 2-ethoxyethanol of approximately 1:2.2 is common for driving the reaction to completion.[3]
- **Catalysis:** While stirring, carefully add the concentrated sulfuric acid to the mixture.
- **Reaction:** Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete.
- **Cooling and Neutralization:** Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with the 5% sodium bicarbonate solution to neutralize the acidic catalyst.
- **Washing:** Subsequently, wash the organic layer with brine to remove residual salts and water-soluble impurities.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
- **Solvent Removal:** Remove the toluene using a rotary evaporator.

Purification: Vacuum Distillation

Due to its high boiling point, **diethoxyethyl succinate** is purified via vacuum distillation. This technique lowers the boiling point, preventing thermal degradation that could occur at atmospheric pressure.[3]

Procedure:

- Transfer the crude product from the synthesis step into a distillation flask.
- Set up a vacuum distillation apparatus.
- Apply vacuum and gently heat the flask.

- Collect the fraction that distills at the predicted boiling point under the applied pressure. Lower-boiling impurities (like excess 2-ethoxyethanol) will distill first.

Chapter 3: Spectroscopic Characterization

Structural verification of the synthesized **diethoxyethyl succinate** is critical. Standard spectroscopic methods including NMR, IR, and Mass Spectrometry are employed for this purpose. While specific spectral data for this exact molecule is not widely published, its structure allows for reliable prediction of its spectral features based on established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be highly informative. Due to the molecule's symmetry, only half of the protons will be unique. Key expected signals include:
 - A triplet corresponding to the methyl protons ($-\text{CH}_3$) of the terminal ethyl groups.
 - A quartet corresponding to the methylene protons ($-\text{O}-\text{CH}_2-\text{CH}_3$) adjacent to the methyl groups.
 - Two distinct triplets for the two methylene groups of the ethoxyethyl core ($-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$).
 - A singlet for the two equivalent methylene groups of the central succinate backbone ($-\text{O}-\text{C}(=\text{O})-\text{CH}_2-\text{CH}_2-$).
- ^{13}C NMR: The carbon NMR spectrum will also reflect the molecular symmetry. Expected signals would correspond to the carbonyl carbon of the ester, the four distinct methylene carbons in the ethoxyethyl chain, and the terminal methyl carbon. The ester carbonyl signal would appear significantly downfield (~ 172 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

- A strong, sharp absorption band is expected in the region of $1730\text{--}1750\text{ cm}^{-1}$, which is characteristic of the $\text{C}=\text{O}$ stretching vibration of the ester carbonyl group.

- Multiple strong bands in the fingerprint region, typically around 1000-1300 cm^{-1} , corresponding to the C-O stretching vibrations of the ester and ether linkages.
- Absorption bands in the 2850-3000 cm^{-1} region corresponding to C-H stretching of the alkane groups.

Mass Spectrometry (MS)

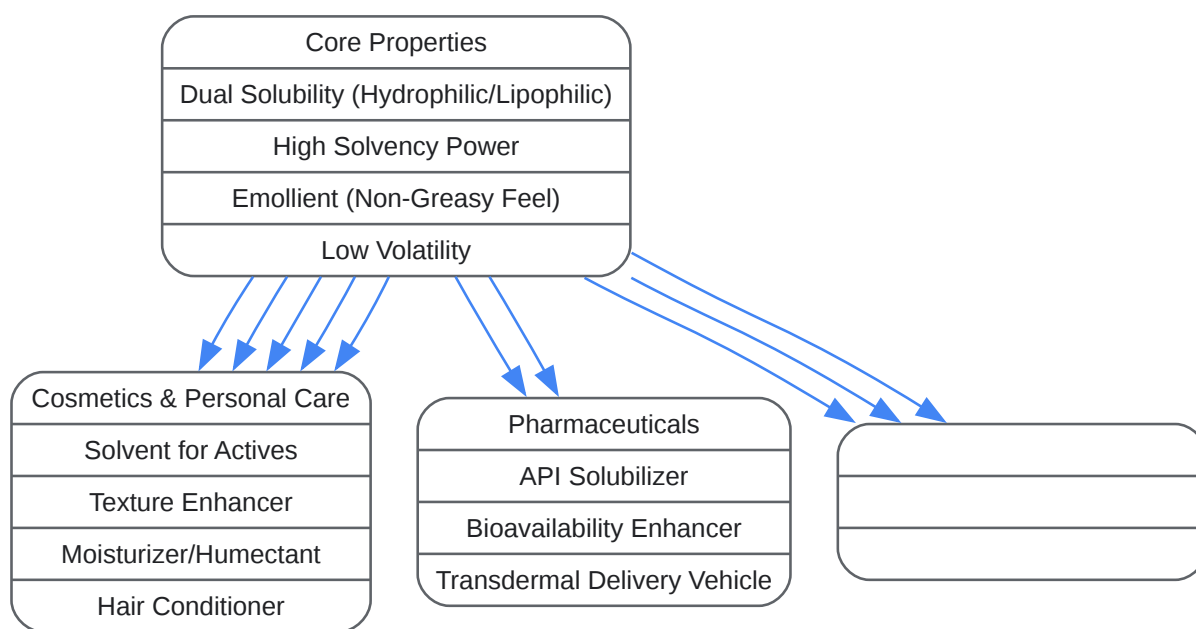
Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.

- The molecular ion peak (M^+) should be observed at an m/z ratio corresponding to the molecular weight of the molecule (262.3).
- Common fragmentation patterns for esters would likely be observed, including cleavage at the C-O bonds and rearrangements.

Spectroscopic Data (Predicted)	
Technique	Expected Key Signals / Features
^1H NMR	Triplet (~1.2 ppm), Quartet (~3.6 ppm), Multiple Triplets (~3.5-4.2 ppm), Singlet (~2.6 ppm)
^{13}C NMR	Signals for C=O (~172 ppm), $-\text{OCH}_2-$, $-\text{CH}_2-$, and $-\text{CH}_3$ groups
IR (cm^{-1})	Strong C=O stretch (~1735 cm^{-1}), C-O stretches (~1000-1300 cm^{-1}), C-H stretches (~2850-3000 cm^{-1})
Mass Spec (m/z)	Molecular Ion (M^+) at 262; fragments corresponding to loss of ethoxyethyl groups

Chapter 4: Key Applications and Mechanisms of Action

The unique bifunctional nature of **diethoxyethyl succinate** underpins its utility in diverse applications.



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Caption: Relationship between properties and applications of **Diethoxyethyl Succinate**.

Cosmetic and Pharmaceutical Formulations

In cosmetics, **diethoxyethyl succinate** is highly valued as a multifunctional ingredient.^[3]

- **Emollient and Texture Enhancer:** It imparts a soft, smooth, and non-greasy feel to skin and hair care products, improving their spreadability and absorption.^{[1][9]} This is due to its ester structure, which forms a light, occlusive film on the skin, preventing moisture loss.
- **Solvent:** Its ability to dissolve a wide range of cosmetic ingredients, including both polar and non-polar substances, makes it an excellent solvent and coupling agent, ensuring formulation stability.^{[1][3]}
- **Humectant:** It can attract and retain water, contributing to skin hydration.^{[1][10]}
- **API Solubilizer:** In pharmaceuticals, its high solvency is critical for enhancing the solubility of poorly water-soluble Active Pharmaceutical Ingredients (APIs).^[3] By improving solubility, it can subsequently increase the bioavailability and therapeutic efficacy of a drug. It has been explored for use in transdermal delivery systems to help transport active agents across the skin barrier.^[3]

Industrial Solvent Systems

Beyond personal care, **diethoxyethyl succinate** serves as a specialty solvent in industrial applications. It is used in formulations for coatings, paints, and adhesives where it can improve drying characteristics, adhesion, and penetration.^[7] Its low volatility and relatively safe profile make it a favorable alternative to more hazardous solvents.^[7]

Chapter 5: Safety and Handling

Diethoxyethyl succinate is generally considered to have a favorable safety profile for its intended applications.

Toxicological Profile

Cosmetic safety assessments consistently rate **diethoxyethyl succinate** as a low-risk ingredient.^[1] It is not associated with significant concerns regarding cancer, immunotoxicity, or developmental toxicity.^[2]

Toxicology Data	
Endpoint	Finding
Acute Oral Toxicity (Rat)	LD50 > 64 g/kg ^[3]
Cancer Risk	Low ^{[1][2]}
Allergies & Immunotoxicity	Low ^{[1][2]}
Irritation	Low risk, generally non-irritating and non-sensitizing ^{[1][9][11]}
Acnegenesis	Non-comedogenic ^[9] , does not cause acne ^[6]

Handling and Storage

Standard laboratory and industrial hygiene practices should be followed when handling **diethoxyethyl succinate**.

- Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.

- Storage: Store in a cool, dry place away from direct sunlight and sources of ignition. Keep containers tightly sealed when not in use.

Conclusion

Diethoxyethyl succinate is a highly versatile and functional diester with a unique combination of properties derived from its ether and ester moieties. Its excellent performance as a solvent, emollient, and solubilizer, coupled with a strong safety profile, makes it an invaluable ingredient in the cosmetic, personal care, and pharmaceutical industries. As the demand for high-performance, safe, and potentially bio-derived ingredients continues to grow, the role of **diethoxyethyl succinate** in advanced formulations is set to expand. Future research may focus on leveraging its unique solubility characteristics for novel drug delivery systems and exploring more efficient, green synthesis pathways.

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References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. ewg.org [ewg.org]
- 3. Diethoxyethyl succinate | 26962-29-8 | Benchchem [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Diethoxyethyl succinate | C12H22O6 | CID 5086298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ensince.com [ensince.com]
- 7. Cas 26962-29-8,DIETHOXYETHYL SUCCINATE | lookchem [lookchem.com]
- 8. Diethoxyethyl Succinate [myskinrecipes.com]
- 9. specialchem.com [specialchem.com]
- 10. sincereskincare.com [sincereskincare.com]
- 11. beautydecoded.com [beautydecoded.com]

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